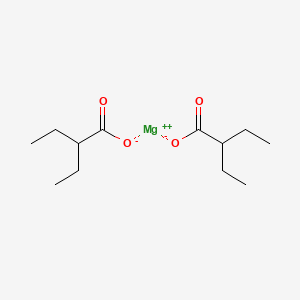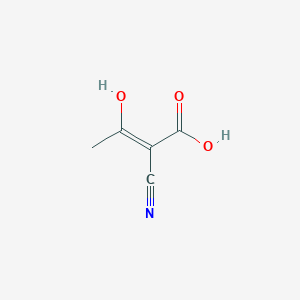![molecular formula C9H7N3O2 B13820300 4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B13820300.png)
4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one is a chemical compound known for its unique structure and significant biological activities. It is often used in scientific research due to its ability to inhibit soluble guanylate cyclase, an enzyme that plays a crucial role in various physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitroaniline with glyoxal in the presence of a base, followed by cyclization with hydroxylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. Scaling up these methods for industrial production would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine-substituted products .
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of 4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one involves the inhibition of soluble guanylate cyclase. This enzyme is responsible for converting GTP to cyclic GMP, a second messenger involved in various physiological processes . The compound binds to the heme site of the enzyme, leading to its irreversible oxidation and subsequent inhibition . This results in decreased levels of cyclic GMP and altered cellular responses to nitric oxide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one: A closely related compound with similar inhibitory effects on soluble guanylate cyclase.
Quinoxaline derivatives: These compounds share structural similarities and exhibit various biological activities.
Uniqueness
4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one is unique due to its specific inhibitory action on soluble guanylate cyclase, making it a valuable tool in research focused on nitric oxide signaling pathways . Its ability to irreversibly oxidize the heme group of the enzyme sets it apart from other inhibitors that may act through different mechanisms .
Eigenschaften
Molekularformel |
C9H7N3O2 |
|---|---|
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
4,5-dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one |
InChI |
InChI=1S/C9H7N3O2/c13-9-12-7-4-2-1-3-6(7)10-5-8(12)11-14-9/h1-4,10H,5H2 |
InChI-Schlüssel |
ZFNNEMYZHFPQCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=NOC(=O)N2C3=CC=CC=C3N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine](/img/structure/B13820219.png)
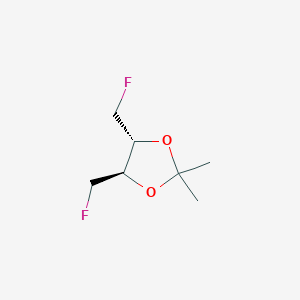

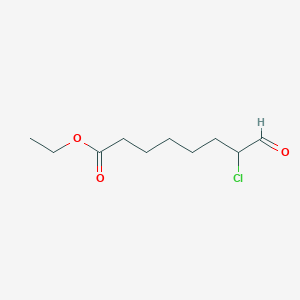
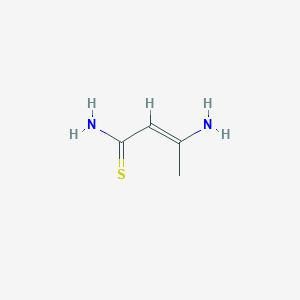

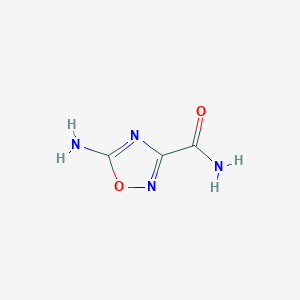
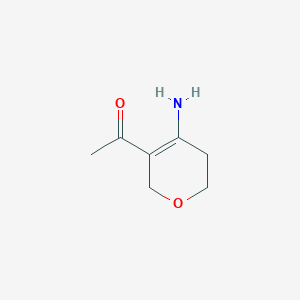
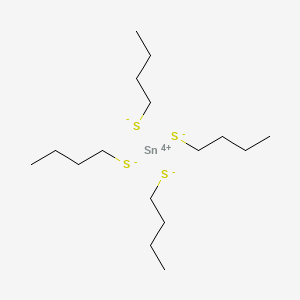
![(1R,3S,5R,7S)-3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid](/img/structure/B13820270.png)

![3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B13820284.png)
